2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one - 2049868-46-2

2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one

Catalog Number: EVT-270268
CAS Number: 2049868-46-2
Molecular Formula: C14H18N2O
Molecular Weight: 230.311
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one, commonly referred to as GSK′963, is a small molecule classified as a RIPK1 kinase inhibitor. [, , ] This compound plays a crucial role in scientific research, particularly in investigating the therapeutic potential of RIPK1 inhibition in various disease models. [, , ] GSK′963 demonstrates high specificity for RIPK1, distinguishing it from other similar inhibitors like GSK2606414 and GSK2656157. []

Molecular Structure Analysis

While the provided papers confirm GSK′963 as a small molecule, a detailed analysis of its molecular structure, including specific data, was not included in the provided texts. [, ]

Mechanism of Action

GSK′963 acts by binding to and inhibiting the kinase activity of RIPK1. [, , ] This inhibition disrupts downstream signaling cascades associated with programmed necrosis and inflammatory responses. [, , ] For example, GSK′963 effectively reduces MLKL membrane association, a key step in necroptosis execution. []

Applications
  • Investigating Intracerebral Hemorrhage (ICH): GSK′963 demonstrates significant potential in mitigating the damaging effects of ICH in preclinical models. Studies show that GSK′963 reduces cell death, improves functional outcomes, and promotes faster recovery in mice following ICH. []
  • Enhancing Cancer Immunotherapy: GSK′963 exhibits the ability to improve the therapeutic window of immunocytokines like L19-TNF, potent anti-cancer agents. By transiently inhibiting RIPK1, GSK′963 mitigates the acute toxicity associated with TNF signaling, allowing for safer administration of higher, more effective doses of L19-TNF. [, ] This combinatorial approach enhances the anti-tumor effects of immunocytokines without compromising their targeted action. []
  • Studying Acute Kidney Injury (AKI): Research shows that GSK′963 protects against AKI by inhibiting necroptosis in renal tubular cells. [] This finding underscores the importance of RIPK1 as a therapeutic target for AKI and highlights the potential of GSK′963 in developing new treatment strategies.
Future Directions
  • Developing Novel RIPK1 Inhibitors: While GSK′963 provides valuable insights into RIPK1 biology, developing new and improved RIPK1 inhibitors with enhanced potency, selectivity, and pharmacokinetic properties is crucial for advancing therapeutic interventions. []

Necrostatin-1

Compound Description: Necrostatin-1 (Nec-1) is a widely used, potent, and selective allosteric inhibitor of RIPK1 kinase activity. It acts by targeting the death domain of RIPK1, thereby inhibiting its kinase activity and preventing downstream necroptosis signaling. []

GSK'963

Compound Description: GSK'963 is a potent, selective, brain-penetrant small-molecule inhibitor of RIPK1. It exhibits improved selectivity for RIPK1 compared to earlier inhibitors and effectively inhibits RIPK1 kinase activity. [, , , ]

GSK2606414 and GSK2656157

Compound Description: These compounds were initially developed as PERK inhibitors but were later discovered to also potently inhibit RIPK1. []

Properties

CAS Number

2049868-46-2

Product Name

GSK963

IUPAC Name

2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

Molecular Formula

C14H18N2O

Molecular Weight

230.311

InChI

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1

InChI Key

NJQVSLWJBLPTMD-LBPRGKRZSA-N

SMILES

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

GSK'963; GSK-963; GSK' 963; GSK 963; GSK963;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.